3-Ethyl-3-methylcyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-ethyl-3-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTMKSQBLVXJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Ring Formation
The cyclobutane core is typically constructed via [2+2] photocycloaddition reactions, which are pivotal for assembling strained four-membered rings. For 3-ethyl-3-methylcyclobutan-1-amine, the precursor 3-ethyl-3-methylcyclobutanone is synthesized first. A dichloroketene intermediate, generated from trichloroacetyl chloride using sodium amalgam (Na/Hg), reacts with an alkene substrate (e.g., 2-methyl-1-pentene) under UV light to form 2,2-dichloro-3-ethyl-3-methylcyclobutan-1-one. Subsequent reduction with zinc in acetic acid yields the cyclobutanone derivative.
Key Reaction Conditions
Reductive Amination of Cyclobutanone
The cyclobutanone intermediate is converted to the primary amine via reductive amination. This one-pot process involves condensing the ketone with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via formation of an imine intermediate, which is selectively reduced to the amine.
$$
\text{3-Ethyl-3-methylcyclobutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{3-Ethyl-3-methylcyclobutan-1-amine}
$$
Optimization Insights
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in a non-aqueous solvent such as diethyl ether or dichloromethane to precipitate the hydrochloride salt. Excess HCl is removed under reduced pressure, and the product is recrystallized from ethanol/ether mixtures.
Critical Parameters
- Acid concentration : 1–2 equivalents of HCl gas or concentrated aqueous HCl.
- Recrystallization solvent : Ethanol-diethyl ether (1:3 v/v) yields crystalline product with >95% purity.
Alternative Routes and Modifications
Hydrogenation of Protected Amines
A benzyl-protected amine precursor (e.g., dibenzyl-3-ethyl-3-methylcyclobutan-1-amine) is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas. This method avoids over-reduction of the cyclobutane ring and achieves high selectivity.
Procedure
Grignard Addition-Functionalization
While less common, Grignard reagents can be employed to install the ethyl and methyl groups post-cycloaddition. For example, methylmagnesium bromide adds to a cyclobutanone intermediate, followed by ethyl group introduction via alkylation. The resulting tertiary alcohol is then converted to the amine via a Curtius rearrangement or Hofmann degradation.
Challenges
- Steric hindrance on the cyclobutane ring limits reactivity.
- Low yields (30–40%) necessitate iterative optimization.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Reductive amination efficiency correlates strongly with solvent polarity. Methanol outperforms tetrahydrofuran (THF) and acetonitrile, achieving 70% conversion vs. 45% in THF. Elevated temperatures (40°C) reduce reaction times but risk byproduct formation from cyclobutane ring opening.
Catalytic Hydrogenation Dynamics
Kinetic studies of Pd/C-mediated hydrogenation reveal a first-order dependence on substrate concentration. Side reactions, such as debenzylation without amine liberation, are mitigated by maintaining H₂ pressure at 1–2 atm.
Purification and Characterization
Chromatographic Techniques
Crude amine products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient). The hydrochloride salt is further refined using recrystallization.
Typical Chromatography Conditions
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylcyclobutan-1-amine hydrochloride
- 3-Methylcyclobutan-1-amine hydrochloride
- Cyclobutan-1-amine hydrochloride
Uniqueness
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one substituent.
Biological Activity
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is a cyclobutane derivative characterized by the presence of an ethyl and a methyl group on the third carbon of the cyclobutane ring. Its molecular formula is , and it is typically utilized in various scientific research applications due to its unique structural properties.
The synthesis of this compound involves several key steps:
- Formation of the Cyclobutane Ring : Achieved through cyclization reactions using appropriate precursors.
- Alkylation : The introduction of ethyl and methyl groups via alkylation reactions.
- Hydrochloride Salt Formation : Reacting the amine with hydrochloric acid enhances stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, influencing the activity or function of these targets. The exact pathways depend on the specific biological context in which the compound is applied.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
Case Studies and Research Findings
Research into the biological effects of this compound has been limited, but some notable findings include:
- Antimicrobial Studies : In vitro studies have shown that derivatives of cyclobutane compounds can possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
- Neuroactive Compounds : Cyclobutane derivatives have been explored for their neuroactive properties, indicating potential therapeutic applications in neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Ethylcyclobutan-1-amine hydrochloride | Ethyl group only | Limited data on biological activity |
| 3-Methylcyclobutan-1-amine hydrochloride | Methyl group only | Limited data on biological activity |
| 3-Ethyl-3-methylcyclobutan-1-amine HCl | Both ethyl and methyl groups | Potential antimicrobial and neuroactive |
The presence of both ethyl and methyl groups in this compound may enhance its reactivity and biological activity compared to its analogs, which contain only one substituent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride?
- Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or strain-driven ring closure, followed by amine functionalization. Key steps include:
- Amine Protection/Deprotection : Use of Boc or Fmoc groups to prevent side reactions during alkylation (analogous to cyclopropane derivative synthesis in ).
- Hydrochloride Salt Formation : Reaction with HCl in anhydrous conditions to ensure stoichiometric conversion, as described for similar amines in .
- Purification : Recrystallization from ethanol or methanol to achieve ≥95% purity, with monitoring via TLC or HPLC (referenced in ).
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR to confirm cyclobutane ring geometry and amine protonation (as applied to cyclopropane analogs in ).
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] or [M-Cl] ions).
- Elemental Analysis : Verify Cl content (methods akin to those in ).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities (referenced in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Contradictions (e.g., unexpected H NMR splitting patterns) may arise from conformational flexibility or impurities. Strategies include:
- Variable-Temperature NMR : Probe dynamic equilibria (e.g., ring puckering in cyclobutanes, as seen in ).
- DFT Calculations : Compare experimental and computed chemical shifts (methods aligned with ’s AI-driven retrosynthesis).
- Cross-Validation : Use complementary techniques like IR spectroscopy (amine N-H stretches) or HPLC-MS to detect trace impurities ().
Q. What strategies optimize reaction conditions for functionalizing this compound in novel reactions?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for enantioselective modifications (inspired by ’s synthetic workflows).
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation (as applied in ’s analytical protocols).
Q. How can computational tools predict the reactivity of this compound in complex reaction environments?
- Answer :
- Molecular Dynamics (MD) Simulations : Model steric effects from the ethyl-methyl substituents on cyclobutane ring strain.
- Reactivity Descriptors : Calculate Fukui indices or HOMO/LUMO energies to predict nucleophilic/electrophilic sites (methods akin to ’s AI synthesis planning).
- Docking Studies : If biologically active, simulate interactions with enzyme targets (referenced in ’s medicinal applications).
Methodological Considerations
Q. What precautions are essential for handling air- or moisture-sensitive derivatives of this compound?
- Answer :
- Glovebox Use : For reactions requiring anhydrous/inert conditions (as emphasized in ).
- Stabilization : Additives like molecular sieves or stabilizers (e.g., BHT for radical-prone reactions).
- Waste Management : Segregate halogenated byproducts per EPA guidelines (referenced in ).
Q. How should researchers validate purity thresholds for pharmacological studies?
- Answer :
- ICH Guidelines : Adhere to ≤0.15% impurity thresholds for APIs (analogous to ’s pharmaceutical standards ).
- LC-MS/MS : Quantify trace impurities (e.g., residual solvents, synthetic intermediates) using protocols in .
- Bioassays : Correlate purity with biological activity (e.g., IC shifts) to establish acceptable limits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
